molecular formula C18H15F2N3O4 B2782322 N-(3,4-difluorophenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide CAS No. 892260-50-3

N-(3,4-difluorophenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide

Cat. No. B2782322
CAS RN: 892260-50-3
M. Wt: 375.332
InChI Key: WXIXYDMCBSRINM-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide is a useful research compound. Its molecular formula is C18H15F2N3O4 and its molecular weight is 375.332. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-difluorophenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Transformations

Research has shown the potential of compounds similar to N-(3,4-difluorophenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide in various chemical transformations. For instance, the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate was explored, highlighting the versatility of similar quinazoline derivatives in chemical synthesis (Azizian et al., 2000).

Corrosion Inhibition

Quinazoline derivatives have been examined for their ability to inhibit corrosion, particularly in mild steel. A study found that similar compounds exhibited excellent corrosion inhibition, demonstrating the practical applications of these molecules in industrial settings (Kumar et al., 2020).

Biological Activity

The synthesis of novel arylazothiazole disperse dyes containing selenium, which include quinoline derivatives, has been explored. These compounds showed significant antioxidant, antitumor, and antimicrobial activities, indicating the broad spectrum of biological activities associated with quinazoline compounds (Khalifa et al., 2015).

Anticancer Potential

Quinazolinone and benzamide derivatives have been synthesized and evaluated for their anticancer activities. Some compounds showed promising results against cancer cell lines, suggesting the potential of quinazoline derivatives in developing new anticancer agents (El-hashash et al., 2018).

Antimicrobial Applications

Studies have focused on the synthesis of quinoline derivatives and related compounds for antimicrobial applications. Certain novel quinoline carboxylic acids displayed significant antimicrobial activity, indicating the potential use of quinazoline derivatives in creating new antimicrobial agents (Agui et al., 1977).

properties

IUPAC Name

N-(3,4-difluorophenyl)-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O4/c1-27-7-6-23-17(25)12-4-2-10(8-15(12)22-18(23)26)16(24)21-11-3-5-13(19)14(20)9-11/h2-5,8-9H,6-7H2,1H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIXYDMCBSRINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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